molecular formula C4H4N4O4 B14004800 1-Methyl-2,5-dinitroimidazole CAS No. 67019-81-2

1-Methyl-2,5-dinitroimidazole

Cat. No.: B14004800
CAS No.: 67019-81-2
M. Wt: 172.10 g/mol
InChI Key: RZZSRPZDGQEDAQ-UHFFFAOYSA-N
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Description

1-Methyl-2,5-dinitroimidazole is a nitro-substituted imidazole derivative characterized by a methyl group at the 1-position and nitro groups at the 2- and 5-positions of the imidazole ring. Nitroimidazoles are notable for their diverse applications, ranging from insensitive explosives to antimicrobial agents, with their properties heavily influenced by nitro group positioning and molecular symmetry. For instance, 4,5-MDNI exhibits low sensitivity to external stimuli, making it a candidate for safer explosive formulations .

Properties

CAS No.

67019-81-2

Molecular Formula

C4H4N4O4

Molecular Weight

172.10 g/mol

IUPAC Name

1-methyl-2,5-dinitroimidazole

InChI

InChI=1S/C4H4N4O4/c1-6-3(7(9)10)2-5-4(6)8(11)12/h2H,1H3

InChI Key

RZZSRPZDGQEDAQ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CN=C1[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Step 1: Nitration of Imidazole or Methylimidazole Precursors
    Introduction of nitro groups at the 2- and 5-positions is achieved through controlled nitration reactions, often using nitrating agents like nitric acid or mixed acid under carefully controlled temperature and acidity to avoid over-nitration or decomposition.

  • Step 2: N-Methylation
    The methylation of the imidazole nitrogen (N-1 position) is commonly performed using methylating agents such as dimethyl sulfate or methyl iodide under acidic or neutral conditions.

  • Step 3: Purification and Crystallization
    The crude product is purified by recrystallization from suitable solvents to achieve high purity, essential for further applications.

Detailed Example: Preparation of 1,2-Dimethyl-5-nitroimidazole (Related Compound)

A closely related compound, 1,2-dimethyl-5-nitroimidazole, has been prepared by methylation of 2-methyl-5-nitroimidazole using dimethyl sulfate in formic acid at 80 °C for 4 hours, followed by distillation of formic acid and pH adjustment to separate unreacted starting material and crystallize the product. This process involves:

Step Reagents/Conditions Outcome
1 2-Methyl-5-nitroimidazole + Dimethyl sulfate + Formic acid (85%) reflux at 80 °C for 4 h Methylation at N-1 position
2 Distillation of formic acid under vacuum Removal of solvent
3 Dissolution in water, pH adjustment to 1.8 with ammonia Precipitation of unreacted starting material
4 Further pH adjustment to 10 with ammonia, cooling to 10 °C Crystallization of product
5 Filtration, washing, drying Pure 1,2-dimethyl-5-nitroimidazole crystals

This method yields product with purity >99.5% and a yield of approximately 85% based on starting material.

Alternative Synthetic Routes

Analytical Data and Purification

Purification is critical due to the presence of isomeric and partially nitrated impurities. Techniques include:

  • Recrystallization:
    From solvents such as ethyl acetate, methanol, or aqueous ammonia solutions to obtain high purity crystals.

  • Chromatographic Methods:
    High-performance liquid chromatography (HPLC) can be used to analyze purity and separate impurities.

  • Spectroscopic Characterization:

    • Infrared spectroscopy (IR) to confirm nitro group presence.
    • Nuclear magnetic resonance (NMR) for structural confirmation.
    • Mass spectrometry (MS) for molecular weight and fragmentation pattern.

Summary Table of Preparation Parameters (Based on Related Nitroimidazole Syntheses)

Parameter Typical Conditions for Related Compounds Notes
Starting Material 2-Methyl-5-nitroimidazole or 1-methylimidazole Precursor for nitration and methylation
Methylating Agent Dimethyl sulfate, methyl iodide Used for N-methylation at N-1 position
Nitrating Agent Nitric acid, mixed acid (HNO3/H2SO4) For introducing nitro groups at 2- and 5-positions
Reaction Temperature 0 to 110 °C (depending on step) Lower temperature favors selectivity
Solvent Formic acid, toluene, water Solvent choice affects reaction rate and purity
pH Adjustment pH 1 to 10 (using ammonia or bases) Critical for crystallization and separation
Purification Recrystallization from ethyl acetate, methanol Achieves >99.5% purity
Yield 54% to 85% (based on converted starting material) Yield varies with process optimization
Product Characteristics Crystalline solid, melting point ~135-140 °C High purity, free-flowing crystals

Research Findings and Notes

  • The methylation of nitroimidazoles using dimethyl sulfate in acidic media is well-documented and yields high purity products suitable for pharmaceutical use.
  • The nitration steps require careful control to avoid degradation or formation of undesired isomers.
  • Purification by pH adjustment and crystallization is effective in removing unreacted starting materials and impurities.
  • Analytical methods such as HPLC confirm the purity and identify trace impurities like 2-methyl-4(5)-nitroimidazole or 1,2-dimethyl-4-nitroimidazole in related compounds.
  • Although direct reports on this compound are limited, extrapolation from related compounds supports the feasibility of the described methods.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-2,5-dinitroimidazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The nitro groups at positions 2 and 5 can be replaced by nucleophiles such as amines or thiols.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of electron-withdrawing nitro groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as ammonia or sodium azide in aqueous or alcoholic solutions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Nucleophilic Substitution: Products include 1-methyl-2-amino-5-nitroimidazole or 1-methyl-2-thio-5-nitroimidazole.

    Reduction: Products include 1-methyl-2,5-diaminoimidazole.

    Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.

Scientific Research Applications

1-Methyl-2,5-dinitroimidazole has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other nitroimidazole derivatives.

    Biology: Studied for its potential antimicrobial and antitumor properties.

    Medicine: Investigated for its use in the development of new pharmaceuticals, particularly for treating infections and cancer.

    Industry: Utilized in the formulation of high-energy materials and explosives due to its stability and performance characteristics.

Mechanism of Action

The mechanism of action of 1-methyl-2,5-dinitroimidazole involves its interaction with biological molecules. The nitro groups can undergo reduction within the cellular environment, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This mechanism is similar to other nitroimidazole compounds, which are known to exert their effects through the generation of reactive nitrogen species.

Comparison with Similar Compounds

Comparison with Similar Compounds

Explosive Performance and Sensitivity

1-Methyl-4,5-dinitroimidazole (4,5-MDNI) serves as a key comparator due to its structural similarity. Its cocrystal with HMX (cyclotetramethylenetetranitramine) enhances mechanical properties while maintaining low sensitivity. Molecular dynamics simulations show that the HMX/4,5-MDNI cocrystal at a 1:1 molar ratio achieves optimal binding energy and reduced elastic modulus, improving processability .

2,4-Dinitrotoluene (2,4-DNT) is another nitroaromatic explosive compound. Unlike nitroimidazoles, 2,4-DNT is highly sensitive and toxic, with a melting point of 70°C and applications in polyurethane production and dyes .

Compound Sensitivity Application Key Property
4,5-MDNI Low Insensitive explosives Activation energy: 91.99 kJ/mol
HMX Moderate High-performance explosives Detonation velocity: 9,100 m/s
2,4-DNT High Explosives, dyes Melting point: 70°C

Thermal Stability and Decomposition

4,5-MDNI undergoes thermal decomposition following a power function mechanism, with an apparent activation energy of 91.99 kJ/mol and a pre-exponential factor of 10<sup>12.25</sup> s<sup>-1</sup> , indicating moderate thermal stability . In contrast, HMX decomposes at higher temperatures (280°C) but requires careful handling due to its sensitivity to shock and friction.

Pharmacological Activity

Nitroimidazoles like 2-methyl-4,5-dinitroimidazole and 5-aminobenzimidazole derivatives exhibit tuberculostatic and antimicrobial activities.

Compound Pharmacological Activity Synthesis Route
2-Methyl-4,5-dinitroimidazole Antimicrobial, chemosensor ligand Reaction with oxiranes
Benzimidazole derivatives Tuberculostatic, anti-inflammatory Multistep parallel synthesis

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